molecular formula C23H17NO3 B13587662 N-(2-Benzylphenyl)-2-oxo-2H-chromene-3-carboxamide

N-(2-Benzylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B13587662
M. Wt: 355.4 g/mol
InChI Key: SUXPUGHNKXZRPX-UHFFFAOYSA-N
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Description

N-(2-Benzylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-hydroxybenzaldehyde with 2-benzylphenylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the chromene ring. Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and coupling reagent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzylphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Benzylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Benzylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide
  • N-(2-Benzylphenyl)-2-oxo-2H-benzimidazole-3-carboxamide
  • N-(2-Benzylphenyl)-2-oxo-2H-benzoxazole-3-carboxamide

Uniqueness

N-(2-Benzylphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its chromene core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .

Properties

Molecular Formula

C23H17NO3

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-benzylphenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C23H17NO3/c25-22(19-15-18-11-5-7-13-21(18)27-23(19)26)24-20-12-6-4-10-17(20)14-16-8-2-1-3-9-16/h1-13,15H,14H2,(H,24,25)

InChI Key

SUXPUGHNKXZRPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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